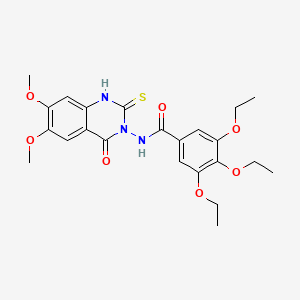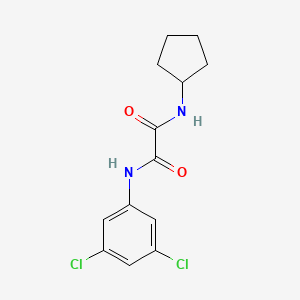![molecular formula C17H13N5S B4697257 5-(allylthio)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4697257.png)
5-(allylthio)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline
Vue d'ensemble
Description
5-(allylthio)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinazoline derivatives and has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. In
Mécanisme D'action
The mechanism of action of 5-(allylthio)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline is not fully understood. However, it has been suggested that it may act through the inhibition of various signaling pathways involved in cancer cell growth and proliferation. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-(allylthio)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit anti-microbial activity. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further development as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(allylthio)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline in lab experiments include its potent anti-tumor activity, low toxicity profile, and ease of synthesis. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 5-(allylthio)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline. These include:
1. Further optimization of the synthesis method to increase yield and purity of the product.
2. Investigation of the mechanism of action and potential side effects of the compound.
3. Development of new drug formulations and delivery methods for improved efficacy.
4. Exploration of the potential applications of the compound in other fields, such as agriculture and veterinary medicine.
5. Evaluation of the compound's potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, 5-(allylthio)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline is a promising compound with potential applications in medicinal chemistry. Its potent anti-tumor, anti-inflammatory, and anti-microbial properties make it a promising candidate for further development as a drug. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
5-(allylthio)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and anti-microbial properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
5-prop-2-enylsulfanyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c1-2-11-23-17-19-14-6-4-3-5-13(14)16-20-15(21-22(16)17)12-7-9-18-10-8-12/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSQBTKAHOQFHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B4697174.png)
![5-isobutyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4697182.png)
![N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide](/img/structure/B4697199.png)
![2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride](/img/structure/B4697206.png)
![N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4697211.png)


![3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4697227.png)

![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4697249.png)
![N-benzyl-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4697263.png)
![N-(2-isopropyl-6-methylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4697273.png)
![N-(2,3-dichlorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4697280.png)
